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Compound of Interest

Compound Name: MK-3903

Cat. No.: B609089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for

MK-3903, a potent and selective activator of AMP-activated protein kinase (AMPK). The

information presented herein is intended to serve as a valuable resource for researchers and

professionals involved in drug discovery and development, offering detailed insights into the

compound's mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic

profile.

Core Compound Activity: Potent and Selective
AMPK Activation
MK-3903 is a direct allosteric activator of AMPK, a critical cellular energy sensor. Its primary

mechanism of action involves the activation of multiple AMPK complexes, leading to

downstream effects on metabolism.

In Vitro Activity
MK-3903 demonstrates potent activation of AMPK with a half-maximal effective concentration

(EC50) of 8 nM for the α1β1γ1 subunit.[1][2] It activates 10 of the 12 phosphorylated AMPK

(pAMPK) complexes with EC50 values ranging from 8 to 40 nM, achieving over 50% maximal

activation.[1][3] Notably, it only partially activates the pAMPKα5 complex (36% maximal

activation) and does not activate the pAMPKα6 complex.[3]
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Table 1: In Vitro Activity of MK-3903

Parameter Value Species/System

AMPK Activation

EC50 (α1β1γ1 subunit) 8 nM Recombinant Human

EC50 (10 of 12 pAMPK

complexes)
8 - 40 nM Recombinant Human

Maximal Activation (10 of 12

pAMPK complexes)
>50% Recombinant Human

pAMPKα5 Activation 36% (partial) Recombinant Human

pAMPKα6 Activation No activation Recombinant Human

CYP Inhibition

CYP3A4 Apparent IC50 > 50 µM Human Liver Microsomes

CYP2D6 Apparent IC50 > 50 µM Human Liver Microsomes

Other Targets

Pregnane X Receptor (PXR)

Agonism
Not a potent agonist N/A

Experimental Protocol: In Vitro AMPK Activation Assay
The in vitro activation of AMPK by MK-3903 is typically assessed using a biochemical kinase

assay. A general protocol is as follows:

Preparation of pAMPK: The AMPK complex of interest is diluted in an appropriate reaction

buffer and incubated at room temperature for 30 minutes to allow for phosphorylation,

yielding the activated pAMPK.

Pre-incubation: Appropriately diluted MK-3903 in DMSO is added to the reaction buffer

containing the pAMPK. The total volume of DMSO is kept low (e.g., 1.2 µL in a 15 µL

reaction volume) to minimize solvent effects. The plate is briefly vortexed and incubated at

room temperature for 30 minutes to allow for compound binding to the enzyme.
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Kinase Reaction: The enzymatic reaction is initiated by the addition of a substrate mix

containing ATP and a specific peptide substrate (e.g., SAMS peptide).

Incubation and Termination: The reaction plate is sealed and incubated at room temperature

for 60 minutes. The reaction is then stopped by the addition of a quench buffer.

Detection: The amount of phosphorylated substrate is quantified using a suitable detection

method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

Signaling Pathway
MK-3903 exerts its effects by directly activating AMPK, a central regulator of cellular

metabolism. The activation of AMPK initiates a signaling cascade that shifts the cell from

anabolic (energy-consuming) to catabolic (energy-producing) states.
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Figure 1: Simplified AMPK signaling pathway activated by MK-3903.

In Vivo Pharmacology
Preclinical in vivo studies have demonstrated the therapeutic potential of MK-3903 in models of

metabolic disease.

Efficacy in Diet-Induced Obese (DIO) Mice
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Chronic oral administration of MK-3903 has been shown to robustly increase the

phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct downstream target of AMPK, in the

liver, with more modest effects observed in skeletal muscle. This target engagement leads to

improvements in lipid metabolism and insulin sensitization in various mouse models.

Table 2: In Vivo Efficacy of MK-3903 in DIO Mice

Animal Model Dosing Regimen Key Findings

Diet-Induced Obese (DIO)

Mice

3, 10, 30 mg/kg, oral, twice

daily for 12 days

Increased ACC

phosphorylation in liver and

muscle, improved insulin

sensitization.

High-fructose fed db/+ mice 3, 10, 30 mg/kg, acute oral
Significant inhibition of hepatic

fatty acid synthesis.

Experimental Protocol: Diet-Induced Obesity (DIO)
Mouse Model
A common protocol for inducing obesity in mice and testing the efficacy of compounds like MK-
3903 is as follows:

Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat)

for a period of 8-12 weeks to induce obesity and insulin resistance.

Acclimation and Grouping: Mice are conditioned to the vehicle and dosing procedure for

several days. They are then sorted into treatment groups based on body weight, blood

glucose, and insulin levels to ensure homogeneity.

Dosing: MK-3903 is formulated in a suitable vehicle (e.g., 5% Tween 80, 0.25%

methylcellulose, 0.02% SDS) and administered orally at specified doses and frequencies. A

vehicle control group is included.

Monitoring: Food intake and body weight are measured daily. Blood glucose and insulin

levels are monitored at baseline and at the end of the study.
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Tissue Analysis: At the end of the treatment period, tissues such as the liver and skeletal

muscle are collected to assess target engagement, such as the phosphorylation status of

ACC, via methods like Western blotting.

Pharmacokinetics
The pharmacokinetic profile of MK-3903 has been characterized in several preclinical species.

Table 3: Pharmacokinetic Parameters of MK-3903

Species

Systemic
Plasma
Clearance
(mL/min/kg)

Volume of
Distribution at
Steady State
(L/kg)

Terminal Half-
life (h)

Oral
Bioavailability
(%)

C57BL/6 Mice 5.0 - 13 0.6 - 1.1 ~2
8.4 (vehicle

dependent)

Sprague-Dawley

Rats
5.0 - 13 0.6 - 1.1 ~2 27 - 78

Beagle Dogs 5.0 - 13 0.6 - 1.1 ~2 27 - 78

Data compiled from multiple sources.

Experimental Protocol: Pharmacokinetic Studies
A general workflow for assessing the pharmacokinetics of MK-3903 in preclinical species is

outlined below.

Dosing Sampling Analysis Modeling

Compound Administration
(IV and PO) Serial Blood Sampling Plasma Separation LC-MS/MS Analysis Pharmacokinetic Modeling

(e.g., Non-compartmental)
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Figure 2: General workflow for a preclinical pharmacokinetic study.

Safety and Selectivity
Preclinical safety assessment indicates that MK-3903 is a weak reversible inhibitor of

cytochrome P450 enzymes CYP3A4 and CYP2D6 in human liver microsomes, with apparent

IC50 values greater than 50 µM. It does not exhibit time-dependent inhibition of CYP3A4

activity and is not a potent agonist of the pregnane X receptor (PXR).

Experimental Protocol: CYP Inhibition Assay
The potential for drug-drug interactions via CYP inhibition is commonly evaluated using an in

vitro assay with human liver microsomes.

Incubation Mixture: A reaction mixture is prepared containing pooled human liver

microsomes, a specific CYP probe substrate, and various concentrations of the test

compound (MK-3903).

Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.

Incubation and Termination: The mixture is incubated at 37°C for a specific time, and the

reaction is then terminated by the addition of a stop solution (e.g., acetonitrile).

Analysis: The formation of the metabolite of the probe substrate is quantified using LC-

MS/MS.

IC50 Determination: The concentration of the test compound that causes 50% inhibition of

the probe substrate metabolism (IC50) is calculated.

Conclusion
The preclinical data for MK-3903 strongly support its profile as a potent and selective activator

of AMPK. It demonstrates robust target engagement in vitro and in vivo, leading to beneficial

effects on lipid metabolism and insulin sensitivity in animal models of metabolic disease. Its

pharmacokinetic profile is characterized by moderate clearance and a relatively short half-life

across species. The compound exhibits a favorable in vitro safety profile with respect to CYP

inhibition. These findings underscore the potential of MK-3903 as a therapeutic candidate for

metabolic disorders and provide a solid foundation for further development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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